

Improving the stability of strontium lactate solutions for long-term experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

[Get Quote](#)

Technical Support Center: Strontium Lactate Solution Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of **strontium lactate** solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **strontium lactate** and why is its stability important?

A1: **Strontium lactate** is a salt formed from strontium and lactic acid, with the chemical formula $\text{Sr}(\text{C}_3\text{H}_5\text{O}_3)_2$ ^[1]. In research, particularly in bone biology and drug development, it is used as a source of strontium ions (Sr^{2+}). These ions have been shown to have a dual effect on bone remodeling: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts^[2]. The long-term stability of **strontium lactate** solutions is crucial to ensure consistent and reproducible experimental results, as degradation can alter the concentration of active Sr^{2+} ions and introduce confounding variables.

Q2: What are the primary factors that affect the stability of **strontium lactate** solutions?

A2: The stability of **strontium lactate** solutions can be influenced by several factors, including:

- Temperature: High temperatures can accelerate the degradation of the lactate component and may lead to the decomposition of the salt. **Strontium lactate** remains stable under normal storage conditions but decomposes at temperatures well above those typically used for processing and storage[3].
- pH: The solution's pH is critical. **Strontium lactate** is stable across a range of pH levels, from acidic (pH 3.0-5.0) to basic (up to pH 9.0)[3]. However, extreme pH values can lead to hydrolysis or other degradation reactions. The aqueous solution of **strontium lactate** is generally pH-neutral[3].
- Light Exposure: Similar to other organic compounds, prolonged exposure to UV light can potentially initiate degradation. It is a common practice in stability studies to assess the effects of light[4].
- Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the lactate molecule[4].
- Microbial Contamination: As with any nutrient-containing solution, microbial growth can alter the composition and pH of the solution, affecting its stability.

Q3: What are the recommended storage conditions for **strontium lactate** solutions?

A3: To ensure long-term stability, **strontium lactate** solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated place[5]. For sterile applications, such as cell culture, it is recommended to filter-sterilize the solution and store it at 2-8°C to prevent microbial contamination and minimize chemical degradation. Protect the solution from direct light.

Q4: How can I tell if my **strontium lactate** solution has degraded?

A4: Signs of degradation or instability in a **strontium lactate** solution include:

- Precipitation: The formation of a solid precipitate can indicate a change in solubility due to temperature fluctuations, pH shifts, or reaction with other components in the medium[6][7].
- Discoloration: A change in the color of the solution may suggest chemical degradation.

- pH Shift: A significant change in the pH of the solution can be an indicator of chemical reactions or microbial contamination.
- Loss of Biological Efficacy: Inconsistent or unexpected results in your experiments could point to a problem with the solution's stability and the bioavailability of strontium ions.

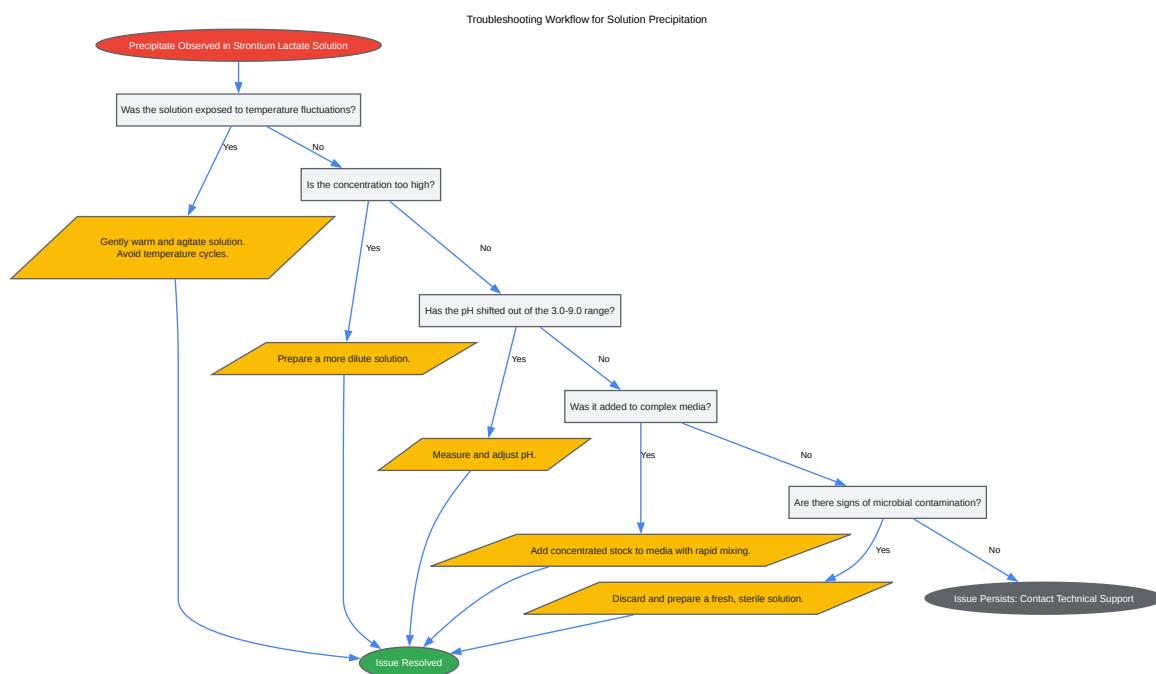
Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with **strontium lactate** solutions.

Issue 1: Precipitation Observed in the Solution

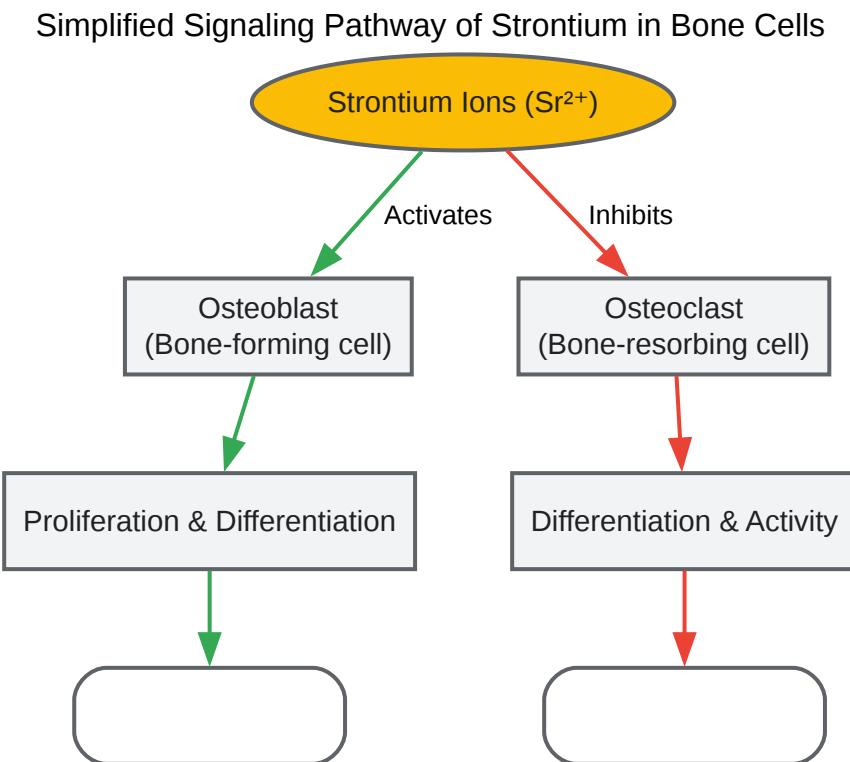
Potential Cause	Troubleshooting Steps
Temperature Fluctuation	Strontium lactate is more soluble in boiling water than in cold water[8]. If the solution was prepared at a higher temperature and stored at a lower temperature, precipitation may occur. Gently warm the solution and agitate to redissolve the precipitate. Avoid repeated temperature cycles[7].
High Concentration	The concentration of the solution may exceed its solubility limit at the storage temperature. Verify your calculations and consider preparing a more dilute stock solution.
pH Shift	The pH of the solution may have shifted outside the optimal stability range (pH 3.0-9.0)[3]. Measure the pH and adjust if necessary using a biocompatible acid or base.
Interaction with Media Components	When added to complex media (e.g., cell culture media), strontium ions may react with other components like phosphate or sulfate ions to form less soluble salts, such as strontium phosphate or strontium sulfate[9][10]. Prepare a more concentrated stock of strontium lactate in water and add it to the final medium in a small volume, ensuring rapid mixing.
Contamination	Microbial contamination can alter the pH and composition of the solution, leading to precipitation. Inspect the solution for signs of microbial growth. If contamination is suspected, discard the solution and prepare a new, sterile batch.

Issue 2: Solution Discoloration or Cloudiness


Potential Cause	Troubleshooting Steps
Chemical Degradation	The lactate component may have degraded due to exposure to light, high temperatures, or oxidizing agents. Prepare a fresh solution and store it in an amber or foil-wrapped container, protected from light and heat.
Microbial Contamination	Bacterial or fungal growth can cause the solution to become cloudy or change color ^[6] . Discard the solution immediately, sterilize the container, and prepare a fresh, sterile solution.
Impure Reagents	The strontium lactate powder or the solvent used may have been contaminated. Use high-purity reagents and sterile, pyrogen-free water for preparation.

Issue 3: Inconsistent Experimental Results

Potential Cause	Troubleshooting Steps
Incorrect Concentration	The actual concentration of strontium ions may be different from the calculated value due to degradation or precipitation. It is advisable to quantify the strontium concentration in your stock solution periodically.
Degradation of Lactate	If the lactate component is degrading, it could affect cellular metabolism in cell-based assays, leading to variability. Lactate itself can be a carbon source for cells ^[11] .
Solution Age	Over time, even under proper storage, slow degradation can occur. For long-term experiments, it is best to use freshly prepared solutions or solutions that have been validated for stability over the required experimental duration.


Visual Troubleshooting and Workflow Diagrams

Below are diagrams to visually guide you through troubleshooting and understanding key concepts.

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for troubleshooting precipitation in **strontium lactate** solutions.

Caption: Key environmental and chemical factors that can influence the stability of the solution.

[Click to download full resolution via product page](#)

Caption: Strontium's dual action on bone remodeling by affecting osteoblasts and osteoclasts.

Experimental Protocols

Protocol 1: Preparation of a 1 Molar Sterile Stock Solution of Strontium Lactate

Materials:

- **Strontium lactate** powder (Sr(C₃H₅O₃)₂, Molar Mass: 265.76 g/mol)[1]

- High-purity, sterile water (e.g., cell culture grade, WFI)
- Sterile glassware (beaker, graduated cylinder)
- Sterile magnetic stir bar and stir plate
- Sterile 0.22 μ m syringe filter
- Sterile storage bottles (amber or wrapped in foil)

Procedure:

- Calculation: To prepare a 1 M solution, you need 265.76 g of **strontium lactate** per liter of water. Adjust the mass based on the final volume required. For example, for 100 mL of a 1 M solution, weigh out 26.576 g of **strontium lactate** powder.
- Dissolution: In a sterile beaker, add approximately 80% of the final volume of sterile water.
- Place the sterile magnetic stir bar in the beaker and place it on a stir plate.
- Slowly add the weighed **strontium lactate** powder to the water while stirring continuously. **Strontium lactate** is soluble in water, but stirring will aid dissolution[1][8].
- Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.
- Volume Adjustment: Carefully transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume.
- Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 μ m syringe filter into the final sterile storage bottle. This step is critical for preventing microbial contamination.
- Storage: Label the bottle with the solution name, concentration, preparation date, and your initials. Store at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is adapted from general principles of forced degradation studies to assess the intrinsic stability of a drug substance[4].

Purpose: To determine the degradation pathways of **strontium lactate** under various stress conditions.

Stress Conditions:

- Acidic Degradation: Adjust the pH of the **strontium lactate** solution to ~1.2 using HCl. Incubate at 60°C for 48 hours.
- Alkaline Degradation: Adjust the pH of the solution to ~10 using NaOH. Incubate at 60°C for 48 hours.
- Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep at room temperature for 48 hours, protected from light.
- Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours in a temperature-controlled oven, protected from light.
- Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for a defined period (e.g., 7 days) to simulate light exposure.

Procedure:

- Prepare five separate aliquots of your **strontium lactate** solution. Keep one as a control at the recommended storage conditions (2-8°C, dark).
- Subject the other four aliquots to the stress conditions listed above.
- At specified time points (e.g., 0, 6, 12, 24, 48 hours), take a sample from each condition.
- Neutralize the acidic and alkaline samples before analysis.

- Analyze all samples (including the control) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) to detect degradation of the lactate moiety or Atomic Absorption Spectrometry (AAS) to confirm the concentration of strontium.
- Compare the results from the stressed samples to the control to determine the extent of degradation.

Protocol 3: Quantification of Strontium Concentration using Flame Atomic Absorption Spectrometry (FAAS)

Purpose: To accurately determine the concentration of strontium in your solution.

Principle: FAAS measures the absorption of light by free atoms in a gaseous state. The concentration of strontium is proportional to the amount of light absorbed at a specific wavelength (460.7 nm for strontium).

Materials:

- Atomic Absorption Spectrometer with a strontium hollow cathode lamp.
- Certified strontium standard solution (e.g., 1000 ppm).
- High-purity water and nitric acid (for sample dilution and matrix matching).
- Volumetric flasks and pipettes.

Procedure:

- **Instrument Setup:** Install the strontium hollow cathode lamp and set the spectrometer to the correct wavelength (460.7 nm). Optimize the instrument parameters (e.g., slit width, gas flow rates) as per the manufacturer's instructions.
- **Preparation of Standards:** Prepare a series of calibration standards by diluting the certified strontium standard solution with 1% nitric acid. A typical range might be 0.5, 1.0, 2.0, 5.0, and 10.0 ppm.

- Sample Preparation: Accurately dilute a small aliquot of your **strontium lactate** solution with 1% nitric acid to bring its concentration within the range of your calibration standards. A significant dilution will be required for a 1 M stock solution.
- Calibration Curve: Aspirate the blank (1% nitric acid) and then the calibration standards into the flame, measuring the absorbance of each. Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R^2) > 0.995.
- Sample Measurement: Aspirate your diluted sample and measure its absorbance.
- Calculation: Use the equation of the line from the calibration curve to calculate the strontium concentration in your diluted sample. Multiply this value by the dilution factor to determine the concentration of the original stock solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium lactate - Wikipedia [en.wikipedia.org]
- 2. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Strontium lactate | 29870-99-3 [smolecule.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. fishersci.com [fishersci.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. irancelesteite.com [irancelesteite.com]

- 11. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Improving the stability of strontium lactate solutions for long-term experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616434#improving-the-stability-of-strontium-lactate-solutions-for-long-term-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com